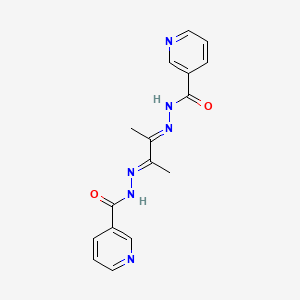![molecular formula C17H12N2O5 B6135780 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6135780.png)
3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid, also known as compound 1, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as an anti-inflammatory agent, a potential treatment for cancer, and a therapeutic agent for neurodegenerative diseases.
作用機序
The mechanism of action of 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegenerative diseases. Studies have shown that 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Compound 1 has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. Studies have shown that 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Compound 1 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 has been shown to inhibit the formation of beta-amyloid plaques in the brain, which are involved in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid. Additionally, the extensive scientific research on 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 has provided a wealth of information on its mechanism of action and potential applications. One of the limitations of using 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1. One area of research could focus on the development of more efficient synthesis methods for the 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid. Another area of research could focus on the optimization of the 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid's properties, such as its solubility and bioavailability. Additionally, further studies could be conducted to explore the potential applications of 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 in other areas of medicine, such as autoimmune diseases and infectious diseases. Finally, research could be conducted to explore the potential use of 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
The synthesis of 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 involves the reaction of 5-aminophthalide with acetic anhydride to form 5-acetylamino-1,3-dioxoisoindoline, which is then reacted with 3-bromobenzoic acid to form 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1. The synthesis of 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 has been extensively studied and optimized, and various modifications to the reaction conditions have been reported in the literature.
科学的研究の応用
Compound 1 has shown promising results in various scientific research applications. One of the most widely studied applications of 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 is its use as an anti-inflammatory agent. Studies have shown that 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Compound 1 has also been shown to have potential as a treatment for cancer, as it induces apoptosis in cancer cells and inhibits tumor growth. Additionally, 3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid 1 has been studied as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
特性
IUPAC Name |
3-(5-acetamido-1,3-dioxoisoindol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-9(20)18-11-5-6-13-14(8-11)16(22)19(15(13)21)12-4-2-3-10(7-12)17(23)24/h2-8H,1H3,(H,18,20)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTYJXDXXBSXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Acetamido-1,3-dioxoisoindol-2-yl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6135699.png)
![1-[benzyl(methyl)amino]-3-[5-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6135706.png)

![N-(2-isopropoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6135709.png)
![2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6135715.png)
![3-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B6135720.png)
![4a-hydroxy-9,10-dimethoxy-2,3,4,4a,5,6,12b,12c-octahydroisoindolo[1,2-a]isoquinolin-8(1H)-one](/img/structure/B6135732.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6135734.png)
![3-({[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135737.png)
![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}phenyl)acetamide](/img/structure/B6135738.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6135746.png)
![3-[amino(1-pyrrolidinyl)methylene]-2,4-pentanedione](/img/structure/B6135758.png)

![4-isopropyl-1,5-dioxo-N-1,3-thiazol-2-yl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B6135773.png)